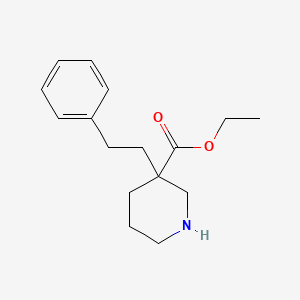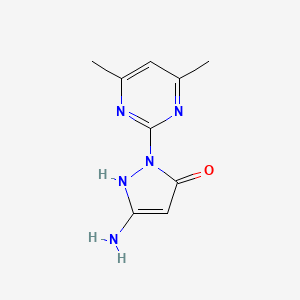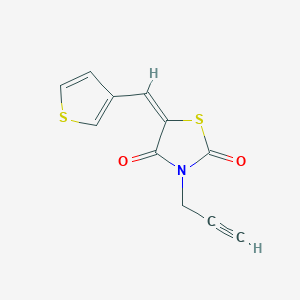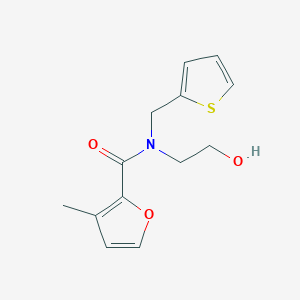![molecular formula C21H18BrNO3 B5439866 prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate](/img/structure/B5439866.png)
prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate typically involves multi-step organic reactions. The starting materials might include 3-bromobenzoic acid, phenylacetylene, and prop-2-enyl alcohol. The synthesis could involve steps such as esterification, amidation, and alkyne coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could target the double bonds or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (2E,4E)-2-[(3-chlorobenzoyl)amino]-5-phenylpenta-2,4-dienoate
- Prop-2-enyl (2E,4E)-2-[(3-fluorobenzoyl)amino]-5-phenylpenta-2,4-dienoate
Uniqueness
The uniqueness of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate lies in the presence of the bromine atom, which can influence its reactivity and potential applications. Bromine atoms can participate in unique substitution reactions and may also affect the compound’s biological activity.
Properties
IUPAC Name |
prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-2-14-26-21(25)19(13-6-10-16-8-4-3-5-9-16)23-20(24)17-11-7-12-18(22)15-17/h2-13,15H,1,14H2,(H,23,24)/b10-6+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVNGSHGLTVAFB-MSASTVAISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxy-2,3-dimethylphenyl)-1H-imidazole](/img/structure/B5439802.png)
![1-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5439806.png)
![3-ETHYL-6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5439811.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide](/img/structure/B5439815.png)

![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439830.png)



![N-[(2R*,3R*)-2-(2-methoxyethoxy)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2,2-dimethylpropanamide](/img/structure/B5439861.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5439872.png)
![N-[(5-chloro-2-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5439883.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5439895.png)
